molecular formula C13H18ClN3O4S B2786004 N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide CAS No. 637748-00-6

N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide

Cat. No. B2786004
CAS RN: 637748-00-6
M. Wt: 347.81
InChI Key: GVWRGECYXKDSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide” is a chemical compound with the linear formula C27H26ClN5O5S2. It has a molecular weight of 600.12 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide” include a linear formula of C27H26ClN5O5S2 and a molecular weight of 600.12 .

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, have a rich history as antimicrobial agents. Initially, sulfa drugs like Prontosil were used to combat bacterial infections. The mode of action involves the inhibition of bacterial growth by interfering with folic acid synthesis. The synthesized compound 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide has demonstrated notable antibacterial activity .

Antiproliferative Properties

The sulfonamide group serves as an essential scaffold for generating diverse biological agents. Researchers have synthesized new sulfathiazole derivatives, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, and evaluated their antiproliferative activity. These derivatives hold promise for potential therapeutic applications .

Medicinal Chemistry and Drug Development

Sulfonamides, including N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide, constitute a significant class of antimicrobial agents. Their sulfonyl group mimics peptide hydrolysis transition states and serves as a theoretical motif for potent irreversible inhibitors of cysteine proteases. Additionally, aryl sulfonamide derivatives are commonly found in active pharmaceutical ingredients (APIs) .

Chemical Applications

Compounds containing sulfonyl groups have been extensively studied due to their biological relevance and chemical applications. Researchers explore their potential in antitumor, antimicrobial, antifungal, and anti-inflammatory activities. N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide may contribute to these areas .

Transition State Mimetics

The sulfonamide unit’s role as a transition state mimetic makes it valuable in drug design. Researchers investigate its use in developing new libraries of biologically active compounds, drug intermediates, and synthetic methodologies .

Other Biological Activities

Beyond antibacterial and antiproliferative effects, sulfonamides exhibit diverse biological activities. Ongoing research aims to uncover additional properties and applications for N-(4-(N-(butylcarbamoyl)sulfamoyl)phenyl)-2-chloroacetamide .

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S/c1-2-3-8-15-13(19)17-22(20,21)11-6-4-10(5-7-11)16-12(18)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRGECYXKDSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide

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